5-Chloro-3-phenyl-1,2,4-thiadiazole

Catalog No.
S661626
CAS No.
24255-23-0
M.F
C8H5ClN2S
M. Wt
196.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-3-phenyl-1,2,4-thiadiazole

CAS Number

24255-23-0

Product Name

5-Chloro-3-phenyl-1,2,4-thiadiazole

IUPAC Name

5-chloro-3-phenyl-1,2,4-thiadiazole

Molecular Formula

C8H5ClN2S

Molecular Weight

196.66 g/mol

InChI

InChI=1S/C8H5ClN2S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H

InChI Key

FJDVOZDQWUMILL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NSC(=N2)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)Cl

Potential Antimicrobial Activity:

Precursor for Drug Discovery:

The core structure of 5-Chloro-3-phenyl-1,2,4-thiadiazole serves as a valuable scaffold in drug discovery. By introducing modifications, scientists can create new compounds with potential therapeutic applications []. This approach has been explored in the development of drugs targeting various diseases, including cancer and neurodegenerative disorders [].

5-Chloro-3-phenyl-1,2,4-thiadiazole is an organic compound with the molecular formula C8H5ClN2S and a molecular weight of 196.66 g/mol. This compound features a thiadiazole ring, which consists of two nitrogen atoms and one sulfur atom in its five-membered structure, along with a phenyl group and a chlorine substituent. Its unique structural characteristics contribute to its diverse chemical reactivity and biological activities, making it a valuable compound in various fields of research, particularly in medicinal chemistry and biochemistry .

  • Substitution Reactions: The chlorine atom can be replaced by various nucleophiles such as amines, thiols, and alcohols. This allows for the synthesis of numerous derivatives with potentially altered properties.
  • Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction processes, leading to different derivatives that may exhibit distinct biological activities. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction .

The compound exhibits significant biological activity, particularly in inhibiting certain enzymes involved in DNA replication. This inhibition can affect the proliferation of both bacterial and cancer cells. Additionally, 5-chloro-3-phenyl-1,2,4-thiadiazole can disrupt cell signaling pathways, leading to altered gene expression and cellular metabolism. Its ability to bind to enzyme active sites further contributes to its inhibitory effects on various biochemical processes .

Several synthetic routes have been developed for the preparation of 5-chloro-3-phenyl-1,2,4-thiadiazole:

  • Reaction with Phenylthiosemicarbazide: One common method involves reacting phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride.
  • Cyclization with Chloroacetyl Chloride: Another approach includes the reaction of phenylthiosemicarbazide with chloroacetyl chloride followed by cyclization using phosphorus oxychloride.
  • Continuous Flow Synthesis: Recent advancements have introduced continuous flow synthesis methods that enhance safety and efficiency while allowing for the production of gram quantities of this compound .

5-Chloro-3-phenyl-1,2,4-thiadiazole has a variety of applications:

  • Medicinal Chemistry: Due to its biological activity, it serves as a lead compound for developing new pharmaceuticals targeting bacterial infections and cancer.
  • Research Tool: It is utilized in biochemical studies to explore enzyme inhibition mechanisms and cellular signaling pathways.
  • Chemical Building Block: The compound acts as a versatile building block for synthesizing more complex molecules in organic chemistry .

Studies have shown that 5-chloro-3-phenyl-1,2,4-thiadiazole interacts with various enzymes and proteins. Its interaction often leads to significant changes in enzyme activity and cellular functions. For instance, it has been reported to inhibit specific DNA replication enzymes, which can be crucial in understanding its potential as an anticancer agent .

Several compounds share structural similarities with 5-chloro-3-phenyl-1,2,4-thiadiazole:

Compound NameStructural FeaturesUnique Properties
5-Chloro-1,2,3-thiadiazole-4-carbaldehydeSimilar thiadiazole ring but different substituentsDifferent chemical reactivity
5-Amino-1,2,4-thiadiazoleContains an amino group instead of chlorineAltered reactivity and biological activity
5-Phenyl-1,2,4-thiadiazoleLacks chlorine atomDifferent chemical properties

The uniqueness of 5-chloro-3-phenyl-1,2,4-thiadiazole lies in its combination of a chlorine atom and a phenyl group. This specific configuration imparts distinct chemical reactivity and biological properties compared to other thiadiazole derivatives .

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

24255-23-0

Wikipedia

5-Chloro-3-phenyl-1,2,4-thiadiazole

Dates

Last modified: 08-15-2023

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